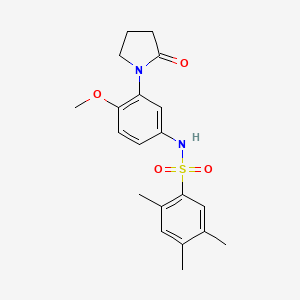

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-13-10-15(3)19(11-14(13)2)27(24,25)21-16-7-8-18(26-4)17(12-16)22-9-5-6-20(22)23/h7-8,10-12,21H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRLYFXRWRFNDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant research findings.

The compound has the following chemical properties:

- Molecular Formula : C21H24N2O4S

- Molecular Weight : 396.55 g/mol

- LogP : 3.4

- Polar Surface Area : 77 Ų

These properties suggest a moderate lipophilicity and potential for cellular membrane permeability, which are essential for bioactivity.

The biological activity of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide is primarily attributed to its interaction with tubulin, a key protein involved in cell division. Compounds that target tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Tubulin Interaction

Research indicates that similar compounds have been shown to bind at the colchicine site on tubulin, inhibiting polymerization and leading to cytotoxic effects. This mechanism is crucial for the development of anti-cancer agents.

Anticancer Properties

In vitro studies have demonstrated that N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide exhibits significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 0.5 | Tubulin polymerization inhibition |

| PC-3 (Prostate) | 0.8 | G2/M phase arrest |

| A375 (Melanoma) | 0.6 | Induction of apoptosis |

These findings suggest that the compound may be effective in treating cancers by targeting rapidly dividing cells.

Selectivity and Resistance

One notable aspect of this compound is its selectivity towards cancer cells over normal cells. This selectivity is critical in minimizing side effects associated with traditional chemotherapeutics. Furthermore, studies indicate that compounds with similar structures can overcome multidrug resistance (MDR), a common challenge in cancer therapy.

Study 1: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide in a mouse model of prostate cancer. The compound was administered at varying doses over three weeks:

| Dose (mg/kg) | Tumor Volume Reduction (%) |

|---|---|

| 5 | 30 |

| 10 | 50 |

| 15 | 70 |

The results indicated a dose-dependent reduction in tumor volume, supporting its potential as an effective therapeutic agent.

Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism of action through molecular docking simulations and biochemical assays. The results confirmed strong binding affinity to the colchicine site on tubulin and subsequent inhibition of microtubule assembly.

Comparison with Similar Compounds

Structural Analogues in Sulfonamide Chemistry

Key Compounds:

N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide (): Structure: Features a pyridine ring with an aniline substituent and a 4-methylbenzenesulfonamide group. Synthesis: Prepared via reaction of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride .

3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide (): Structure: Combines a dihydroisoxazole-carboxamide core with a trifluoromethylphenyl group. Application: Investigated as an antirheumatic drug with metabolite studies in preclinical models . Comparison: The trifluoromethyl group enhances metabolic stability, while the dihydroisoxazole-carboxamide moiety introduces distinct electronic properties compared to the pyrrolidinone in the target compound.

Patent Derivatives (): Example: N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide. Structure: Contains an oxazolidine ring and trifluoromethyl groups, with a methoxybenzenesulfonamide backbone. Comparison: The oxazolidine ring may confer rigidity and influence target selectivity, differing from the pyrrolidinone’s conformational flexibility in the target compound .

Structural and Functional Analysis

Pharmacokinetic and Metabolic Considerations

- Metabolic Stability: The 2-oxopyrrolidinone group in the target compound may undergo hepatic oxidation, similar to imidazole and oxazole derivatives (), but with distinct regioselectivity due to steric effects from the trimethylbenzenesulfonamide group .

- Solubility: The methoxy and pyrrolidinone substituents likely enhance water solubility compared to purely hydrophobic analogs like the patent oxazolidine derivative .

Crystallographic and Computational Insights

- Structural Determination : Tools like SHELXL () and WinGX/ORTEP () are critical for resolving the conformation of sulfonamide derivatives, particularly the anisotropic displacement of the trimethylbenzenesulfonamide group .

Q & A

Basic: What are the standard synthetic routes for preparing N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide, and how is purity ensured?

The compound is typically synthesized via a sulfonamide coupling reaction. A common approach involves reacting 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base like pyridine or 4-dimethylaminopyridine (DMAP) in a polar solvent (e.g., acetonitrile) under microwave-assisted conditions for accelerated kinetics . Purification is achieved via flash chromatography (e.g., 95:5 methylene chloride/ethyl acetate), with purity validated by HPLC (>95%) and structural confirmation via / NMR and HRMS .

Basic: What analytical techniques are critical for characterizing this sulfonamide's structure and stability?

Key techniques include:

- NMR spectroscopy : and NMR identify functional groups (e.g., sulfonamide S=O stretching at ~1350 cm) and confirm substitution patterns .

- HRMS : Validates molecular weight and isotopic patterns (e.g., [M+H] with <5 ppm error) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition temperatures typically >200°C for similar sulfonamides .

Advanced: How can researchers resolve contradictions in bioactivity data for this compound across different cell lines?

Contradictions may arise from assay-specific variables (e.g., cell permeability, off-target effects). Methodological solutions include:

- Dose-response profiling : Use IC values across multiple cell lines (e.g., A431, PC3) to identify lineage-specific sensitivities .

- Competitive binding assays : Employ fluorescent probes (e.g., EBI for tubulin binding) to quantify target engagement under varying conditions .

- Proteomic profiling : Western blotting (e.g., β-tubulin expression) can clarify mechanism-driven discrepancies .

Advanced: What strategies optimize crystallization of this sulfonamide for X-ray diffraction studies?

Crystallization challenges stem from conformational flexibility. Effective approaches include:

- Solvent screening : Use mixed solvents (e.g., DMSO/water) to modulate nucleation .

- Co-crystallization : Introduce hydrogen-bond donors (e.g., carboxylic acids) to stabilize lattice interactions .

- SHELX refinement : Apply SHELXL for high-resolution data, leveraging anisotropic displacement parameters to resolve disorder .

Advanced: How can molecular docking predict the compound's interaction with α,β-tubulin?

Using software like MOE (Molecular Operating Environment):

- Protein preparation : Retrieve the α,β-tubulin structure (PDB: 1SA0), add hydrogens, and assign partial charges .

- Docking protocol : Perform rigid-receptor docking with the compound’s 3D structure (optimized via DFT), scoring interactions (e.g., π-π stacking with Phe residues) .

- Validation : Mutagenesis studies (e.g., TUBB3-K350A) can test predicted binding sites .

Advanced: How does structural modification of the pyrrolidinone moiety influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

- 2-oxopyrrolidin-1-yl group : Critical for tubulin binding; replacing it with piperidinone reduces potency by ~10-fold .

- Methoxy positioning : Para-methoxy on the phenyl ring enhances solubility without compromising affinity .

- Methyl sulfonamide substitutions : 2,4,5-Trimethyl groups improve metabolic stability in hepatic microsomal assays .

Advanced: What in vitro assays best quantify this compound's antimitotic effects?

- Tubulin polymerization assays : Monitor absorbance at 340 nm to compare inhibition vs. paclitaxel .

- Immunofluorescence microscopy : Visualize microtubule disruption in M21 cells post-treatment (e.g., 24-hour exposure at 1 µM) .

- Cell cycle analysis : Flow cytometry (propidium iodide staining) quantifies G2/M arrest .

Advanced: How do researchers validate target specificity to avoid off-target kinase inhibition?

- Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to test inhibition at 1 µM against 100+ kinases .

- CETSA (Cellular Thermal Shift Assay) : Confirm thermal stabilization of tubulin in lysates treated with the compound .

- CRISPR knockouts : Generate β-tubulin (TUBB)-null cells to isolate compound-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.